molecular formula C18H29NO3S B12191977 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine

Cat. No.: B12191977
M. Wt: 339.5 g/mol
InChI Key: WYSBJNDHZAGLMN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a 3,5-dimethyl group and a 4-pentyloxyphenylsulfonyl group, making it a unique and potentially valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a sulfonylating agent.

    Introduction of the 3,5-Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents under basic conditions.

    Attachment of the 4-Pentyloxyphenylsulfonyl Group: This step involves the reaction of the piperidine derivative with a pentyloxyphenylsulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: A similar compound with an isoxazole ring instead of the pentyloxyphenyl group.

    4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine: Another related compound with a cytisine moiety.

Uniqueness

3,5-Dimethyl-1-[(4-pentyloxyphenyl)sulfonyl]piperidine is unique due to the presence of the pentyloxyphenylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

3,5-dimethyl-1-(4-pentoxyphenyl)sulfonylpiperidine

InChI

InChI=1S/C18H29NO3S/c1-4-5-6-11-22-17-7-9-18(10-8-17)23(20,21)19-13-15(2)12-16(3)14-19/h7-10,15-16H,4-6,11-14H2,1-3H3

InChI Key

WYSBJNDHZAGLMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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